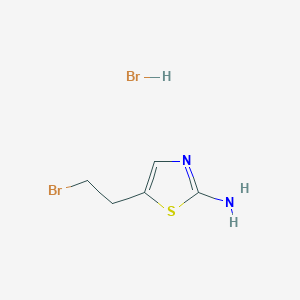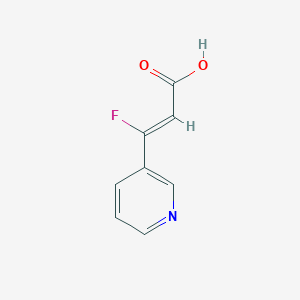
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and fluorinated reagents.
Formation of Intermediate: The aldehyde group of pyridine-3-carboxaldehyde is converted to an enone intermediate through a condensation reaction with a fluorinated compound.
Final Product Formation: The enone intermediate undergoes a fluorination reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step, which is crucial for the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom, which can enhance binding affinity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency. The pyridine ring can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the binding.
類似化合物との比較
3-fluoro-3-(pyridin-2-yl)prop-2-enoic acid: Similar structure but with the pyridine ring at a different position.
3-chloro-3-(pyridin-3-yl)prop-2-enoic acid: Chlorine atom instead of fluorine.
3-fluoro-3-(pyridin-4-yl)prop-2-enoic acid: Pyridine ring at the 4-position.
Uniqueness: (2Z)-3-fluoro-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its reactivity and binding properties. The (2Z) configuration also plays a role in its distinct chemical behavior compared to its (E) isomer.
特性
分子式 |
C8H6FNO2 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
(Z)-3-fluoro-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H6FNO2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- |
InChIキー |
HMONJMXCNUCABM-DAXSKMNVSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C(=C/C(=O)O)/F |
正規SMILES |
C1=CC(=CN=C1)C(=CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)

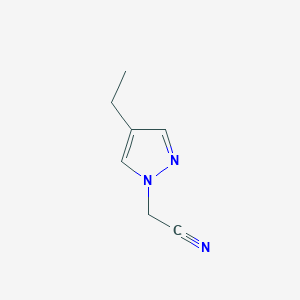
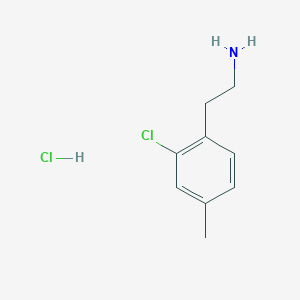

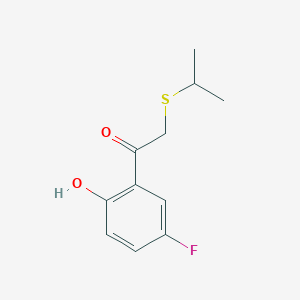
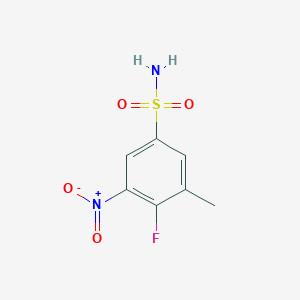
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
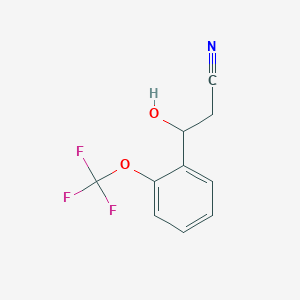
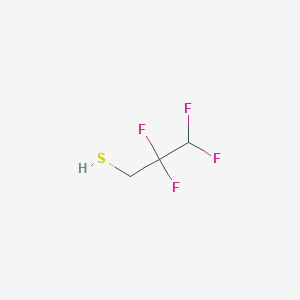
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
